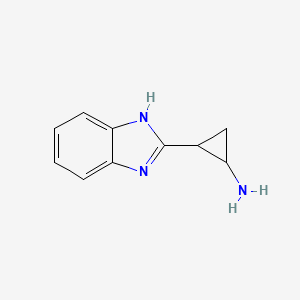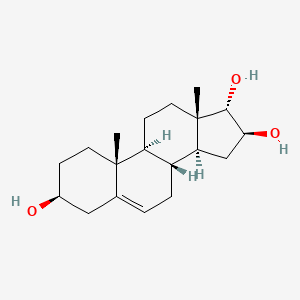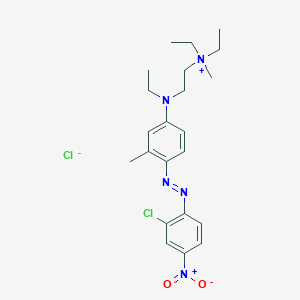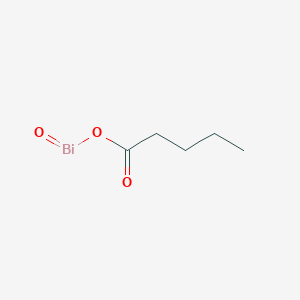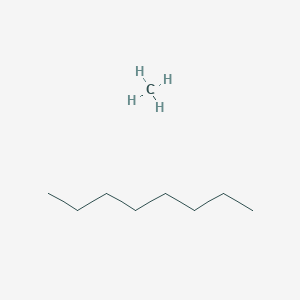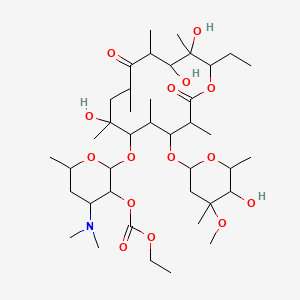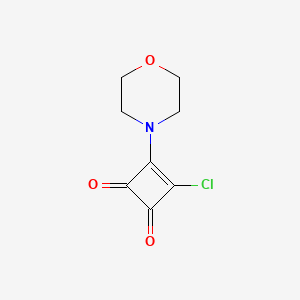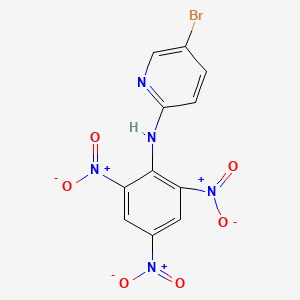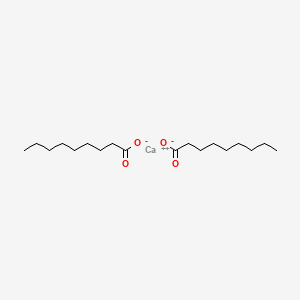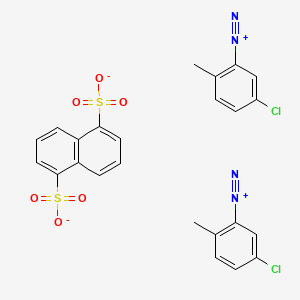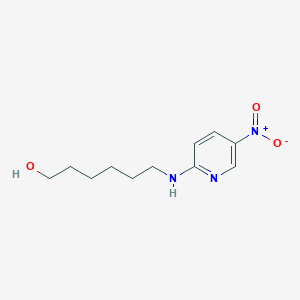
beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride: is a chemical compound known for its antihistamine properties. It is closely related to other benzhydryl ether derivatives and has been studied for its potential therapeutic applications, particularly in the treatment of allergic reactions and other conditions involving histamine release.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride typically involves the reaction of benzhydrol with morpholine and ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonyl chloride, which facilitates the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing solvent-free conditions to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .
Scientific Research Applications
Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ether linkages.
Biology: Investigated for its effects on cellular processes and histamine release.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing symptoms associated with allergic reactions. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .
Comparison with Similar Compounds
Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride is similar to other benzhydryl ether derivatives, such as:
Beta-dimethylaminoethyl benzhydryl ether hydrochloride (Benadryl): Known for its antihistamine properties and widely used in allergy treatments.
Beta-morpholinoethyl benzhydryl ether hydrochloride (Linadryl): Another antihistamine agent with similar chemical structure and therapeutic applications.
The uniqueness of this compound lies in its specific molecular structure, which may confer distinct pharmacological properties and therapeutic potential .
Properties
CAS No. |
63915-58-2 |
|---|---|
Molecular Formula |
C21H30Cl2N2O2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-benzhydryloxyethyl(2-morpholin-4-ium-4-ylethyl)azanium;dichloride |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-3-7-19(8-4-1)21(20-9-5-2-6-10-20)25-16-12-22-11-13-23-14-17-24-18-15-23;;/h1-10,21-22H,11-18H2;2*1H |
InChI Key |
YJJFGLNCGWXAMX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CC[NH2+]CCOC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
